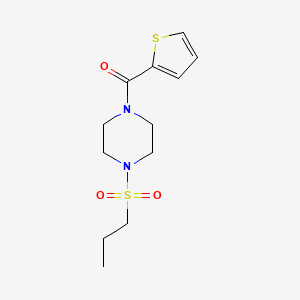

1-(propylsulfonyl)-4-(2-thienylcarbonyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis of related sulfonated piperazine derivatives often involves nucleophilic substitution reactions, where appropriate sulfonyl chlorides react with piperazine or its derivatives under specific conditions to yield sulfonated piperazines. For instance, the synthesis of 1-benzhydryl-4-methanesulfonyl-piperazine involves the reaction of 1-benzhydryl-piperazine with methyl sulfonyl chloride, followed by characterization through spectroscopic techniques and X-ray crystallography (Naveen et al., 2007).

Molecular Structure Analysis

The molecular structure of sulfonated piperazine derivatives is typically characterized using techniques like X-ray crystallography, which provides detailed information on the crystalline structure, bond angles, and conformation of the piperazine ring. For example, studies have shown that the piperazine ring can adopt a chair conformation, with the geometry around the sulfonyl (S) atom being distorted tetrahedral (Naveen et al., 2007).

Aplicaciones Científicas De Investigación

Adenosine A2B Receptor Antagonists

A study by Borrmann et al. (2009) developed a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, which included compounds related to 1-(propylsulfonyl)-4-(2-thienylcarbonyl)piperazine. These compounds were characterized for their affinity and selectivity towards the A2B adenosine receptors, revealing potent antagonists with subnanomolar affinity. This research highlights the potential therapeutic applications in targeting adenosine receptors for various diseases (Borrmann et al., 2009).

Melanocortin Receptor Ligands

Mutulis et al. (2004) synthesized a series of piperazine analogues related to 1-(propylsulfonyl)-4-(2-thienylcarbonyl)piperazine, aiming to explore their affinity towards melanocortin receptors, particularly MC4R. These compounds showed selectivity and submicromolar affinities, suggesting their potential in developing therapies targeting melanocortin-related disorders (Mutulis et al., 2004).

Antidepressant Metabolism

Hvenegaard et al. (2012) investigated the oxidative metabolism of Lu AA21004, a compound structurally similar to 1-(propylsulfonyl)-4-(2-thienylcarbonyl)piperazine, using human liver microsomes. The study provides insights into the metabolic pathways of novel antidepressants, contributing to the understanding of their pharmacokinetics and pharmacodynamics (Hvenegaard et al., 2012).

HIV-1 Reverse Transcriptase Inhibitors

Romero et al. (1994) developed and evaluated analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine, which are structurally related to 1-(propylsulfonyl)-4-(2-thienylcarbonyl)piperazine. These compounds were tested for their inhibition of HIV-1 reverse transcriptase, with some showing significant potency, indicating potential applications in HIV therapy (Romero et al., 1994).

Cancer Cell Proliferation Inhibitors

Kumar et al. (2007) designed a series of 1-benzhydryl-sulfonyl-piperazine derivatives to investigate their efficacy in inhibiting the proliferation of MDA-MB-231 breast cancer cells. Among these derivatives, compounds related to 1-(propylsulfonyl)-4-(2-thienylcarbonyl)piperazine demonstrated significant inhibitory activity, highlighting their potential as chemotherapeutic agents (Kumar et al., 2007).

Propiedades

IUPAC Name |

(4-propylsulfonylpiperazin-1-yl)-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S2/c1-2-10-19(16,17)14-7-5-13(6-8-14)12(15)11-4-3-9-18-11/h3-4,9H,2,5-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXUOMRHQUGGAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-mercapto-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5597827.png)

![4-{(dimethylamino)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}phenol](/img/structure/B5597834.png)

![3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methyl-4-phenylpyridine](/img/structure/B5597861.png)

![3-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5597866.png)

![3-(3-hydroxy-3-methylbutyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)benzamide](/img/structure/B5597893.png)

![3-{2-[(4-bromo-2-cyanophenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5597899.png)

![{3-(3-methylbut-2-en-1-yl)-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5597914.png)